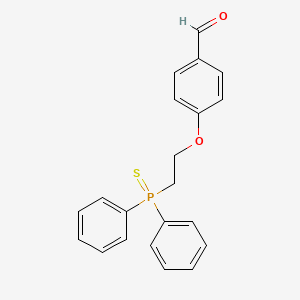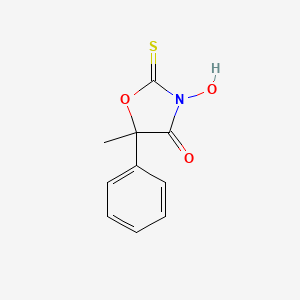
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a diphenylphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Diphenylphosphorothioyl)ethanol, which is then reacted with 4-formylphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The diphenylphosphorothioyl group can interact with proteins and enzymes, potentially modifying their activity. The benzaldehyde moiety can participate in reactions that form Schiff bases with amines, which can be useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzaldehyde
- 4-(2-(Diisopropylamino)ethoxy)benzaldehyde
- 4-(2-(5-Ethyl-2-pyridinyl)ethoxy)benzaldehyde
Uniqueness
4-(2-(Diphenylphosphorothioyl)ethoxy)benzaldehyde is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
919992-15-7 |
|---|---|
Molecular Formula |
C21H19O2PS |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(2-diphenylphosphinothioylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H19O2PS/c22-17-18-11-13-19(14-12-18)23-15-16-24(25,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,17H,15-16H2 |
InChI Key |
KPRASHCWDWLDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)



![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
